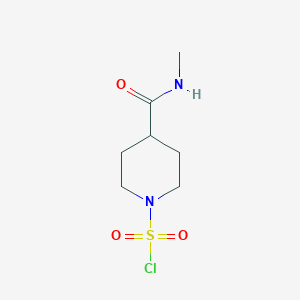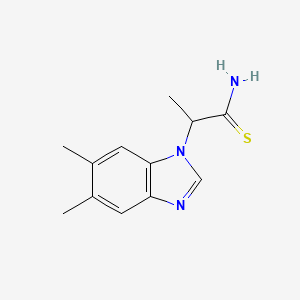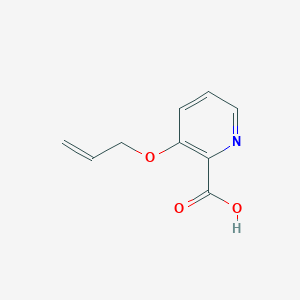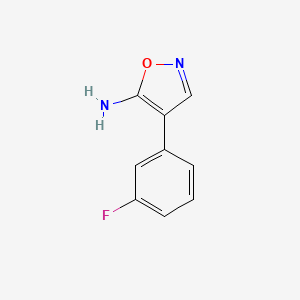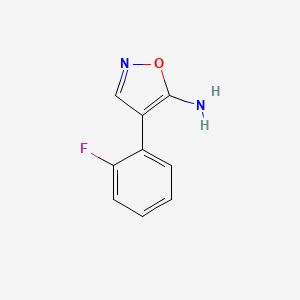
1-(Methylsulfonyl)cyclopentanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)cyclopentanecarbonitrile is a chemical compound with the CAS Number: 1249016-54-3 . It has a molecular weight of 173.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C7H11NO2S . The InChI code for this compound is 1S/C7H11NO2S/c1-11(9,10)7(6-8)4-2-3-5-7/h2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Glucosinolate Hydrolysis Products: Research has demonstrated the potential use of ω-(methylsulfonyl)alkyl- and related compounds in organic synthesis, highlighting their biological activities and utility in isolating and purifying hydrolysis products from various plant sources (Vaughn & Berhow, 2004).
- Quantum Chemical Studies: Theoretical studies on the reactions of methylsulfonylnitrene with acetylenes and nitriles at the CBS-QB3 level of theory reveal insights into product formation and reaction mechanisms (Kuzmin & Shainyan, 2018).
- Visible-light-induced Methylsulfonylation: A novel reaction utilizing a DMSO/H2O system for the photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes has been developed, showcasing a method to access sulfone-containing compounds (Huang et al., 2018).
Material Science and Electrochemistry
- New Sulfone Electrolytes: Cyclopentyl and cyclohexyl group-containing sulfones, including methylsulfonylcyclopentane (MSCP), have been synthesized and characterized as solvents for rechargeable lithium batteries, demonstrating high electrochemical stability (Sun & Angell, 2004).
- Cationic Polysulfonium Membrane Application: A study explored the use of a sulfonium cation-containing polyelectrolyte as an effective separator in zinc–air cells, significantly enhancing cell capacity compared to conventional separators (Dewi et al., 2003).
Biological Applications
- Enzyme Inhibition Studies: The metabolism of certain sulfone compounds has been investigated, showing their potential as selective inhibitors for applications in cancer and stroke treatment. Metabolic pathways and biotransformation products were elucidated, providing insights into their pharmacokinetic properties (Celenza et al., 2008).
Safety and Hazards
The safety information for 1-(Methylsulfonyl)cyclopentanecarbonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-methylsulfonylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-11(9,10)7(6-8)4-2-3-5-7/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAMXHOBVGJTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)


![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)
